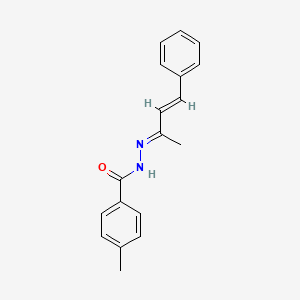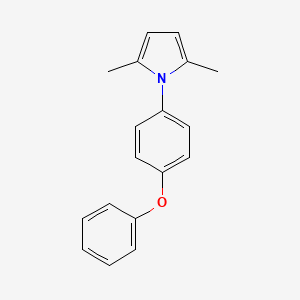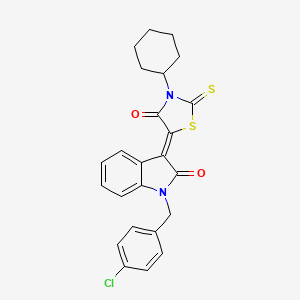
1,1'-Biphenyl, 3,5-dibromo-4-iodo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Biphenyl, 3,5-dibromo-4-iodo- is an organic compound with the molecular formula C12H7Br2I It is a derivative of biphenyl, where the biphenyl core is substituted with bromine and iodine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Biphenyl, 3,5-dibromo-4-iodo- typically involves the halogenation of biphenyl derivatives. One common method is the bromination of 1,1’-Biphenyl, followed by iodination. The reaction conditions often require the use of bromine and iodine reagents in the presence of catalysts or under specific temperature conditions to ensure selective substitution at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve scalable halogenation processes, utilizing continuous flow reactors to achieve high yields and purity. The use of advanced catalytic systems and optimized reaction parameters can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
1,1’-Biphenyl, 3,5-dibromo-4-iodo- undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the halogen atoms.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex biphenyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of base and appropriate ligands.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds with various substituents, while nucleophilic substitution can yield derivatives with different functional groups .
Aplicaciones Científicas De Investigación
1,1’-Biphenyl, 3,5-dibromo-4-iodo- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 1,1’-Biphenyl, 3,5-dibromo-4-iodo- involves its interaction with molecular targets through its halogen atoms. The bromine and iodine atoms can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. These interactions can affect various molecular pathways, depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
1,1’-Biphenyl, 4-iodo-: A simpler derivative with only an iodine substitution.
3,4-Dibromo-3’,5’-di-tert-butyl-5-iodo-1,1’-biphenyl: A more complex derivative with additional tert-butyl groups.
Uniqueness
1,1’-Biphenyl, 3,5-dibromo-4-iodo- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both bromine and iodine atoms allows for versatile chemical modifications and applications in various fields .
Propiedades
Número CAS |
135990-00-0 |
|---|---|
Fórmula molecular |
C12H7Br2I |
Peso molecular |
437.90 g/mol |
Nombre IUPAC |
1,3-dibromo-2-iodo-5-phenylbenzene |
InChI |
InChI=1S/C12H7Br2I/c13-10-6-9(7-11(14)12(10)15)8-4-2-1-3-5-8/h1-7H |
Clave InChI |
KHSXOXKSILOGKN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=C(C(=C2)Br)I)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11977348.png)

![5-(1,3-Benzodioxol-5-yl)-2-(4-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11977358.png)

![[(5-Methylfuran-2-yl)methylidene]propanedinitrile](/img/structure/B11977368.png)


![(5Z)-2-(2,6-dimethyl-4-morpholinyl)-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-1,3-thiazol-4(5H)-one](/img/structure/B11977386.png)

![(2E)-N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-3-(4-ethoxyphenyl)-2-propenamide](/img/structure/B11977401.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide](/img/structure/B11977408.png)
